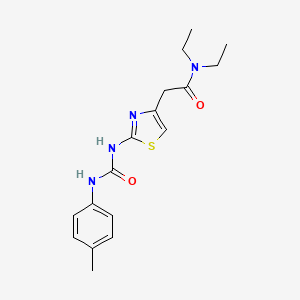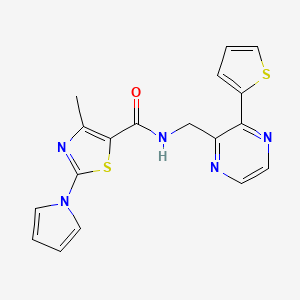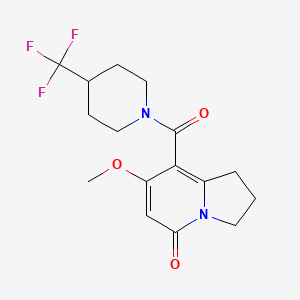![molecular formula C24H21N5O5 B2876617 methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-39-8](/img/no-structure.png)
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Compounds structurally related to "methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" have been studied for their antioxidant and anti-inflammatory properties. For instance, derivatives of 1,3-dimethylxanthine with a pyrazole ring have shown significant antioxidant activity, surpassing that of standard antioxidants like Trolox in lipid peroxidation inhibition assays. These compounds have also demonstrated potent anti-inflammatory effects by inhibiting soybean lipoxygenase, suggesting their potential in treating conditions associated with oxidative stress and inflammation (Dmytro Кorobko, D. Hadjipavlou-Litina, L. Logoyda, 2018).
Antimicrobial Activity
Research on similar compounds has highlighted their antimicrobial potential. For example, studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have explored their effectiveness against a range of Gram-positive and Gram-negative bacteria. These studies provide a foundation for the antimicrobial evaluation of related compounds, suggesting a possible application in combating bacterial infections (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antiviral and Antiprotozoal Agents
Compounds with a similar structure have been evaluated for their antiviral and antiprotozoal activities. Notably, novel dicationic imidazo[1,2-a]pyridines have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, providing a basis for further exploration of related compounds as potential therapeutic agents for protozoal infections and diseases (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Enzymatic Stability and Drug Development
The enzymatic stability of tricyclic derivatives, including those related to acyclovir, has been studied to assess their potential as drug candidates. These studies focus on the metabolic stability of the compounds and their esters, which is crucial for their pharmacokinetic properties and effectiveness as antiviral drugs (Izabela Muszalska-Kolos, Monika A. Lesniewska-Kowiel, Szymon Plewa, Agnieszka Klupczyńska, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one, followed by the reaction of the resulting product with methyl 2-bromoacetate. The final step involves the hydrolysis of the ester group to yield the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "methyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding imidazo[2,1-f]purine derivative.", "Step 2: Reaction of the imidazo[2,1-f]purine derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Hydrolysis of the ester group using a strong base such as sodium hydroxide or potassium hydroxide to yield the final product, 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
Número CAS |
886897-39-8 |
Nombre del producto |
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Fórmula molecular |
C24H21N5O5 |
Peso molecular |
459.462 |
Nombre IUPAC |
methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-7-5-4-6-8-15)29(23(27)25-21)16-9-11-17(33-2)12-10-16/h4-13H,14H2,1-3H3 |
Clave InChI |
OWMDUMMIVIZMKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)





![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
